1-(2-Bromophenyl)isoquinoline
Overview
Description
1-(2-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN . It has an average mass of 284.151 Da and a mono-isotopic mass of 282.999664 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, isoquinolines can undergo various reactions. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN can efficiently produce densely functionalized isoquinolines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.15 . It has a boiling point of 380.8±22.0℃ at 760 mmHg . The compound should be stored in a tightly closed container, in a cool and dry place .Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
1-(2-Bromophenyl)isoquinoline has been utilized in the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry and material science. For instance, it played a role in the total syntheses of Telisatin A, Telisatin B, and Lettowianthine, where 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivatives were obtained through a specific treatment involving oxalyl chloride and triethylamine. These derivatives were then used in radical cyclisation to yield the final products (Nimgirawath & Udomputtimekakul, 2009).
Development of Isoquinoline Derivatives
Research has also focused on the development of various isoquinoline derivatives using this compound as a starting material. An example of this is the synthesis of pyrazolo[5,1-a]isoquinolines, achieved through palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by 6-endo intramolecular alkyne hydroamination (Fan et al., 2015).
Formation of Tetracyclic Isoquinoline Derivatives
The formation of tetracyclic isoquinoline derivatives using this compound has been reported. This was achieved by treating specific oxazolidinone derivatives with LDA in THF, which initiated a domino rearrangement sequence leading to the assembly of a tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivative (Roydhouse & Walton, 2007).
Synthesis of Indoles and Other Heterocycles
Additionally, this compound has been used in the synthesis of various indoles and other heterocycles. This includes the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr and K2CO3 in DMSO (Kobayashi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
1-(2-Bromophenyl)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Mode of Action
Isoquinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces . The bromophenyl group in this compound could potentially enhance its reactivity or binding affinity to its targets .
Biochemical Pathways
Isoquinoline derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets . For instance, some isoquinoline derivatives have been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells . .
Pharmacokinetics
The bromophenyl group could potentially influence these properties by affecting the compound’s lipophilicity, stability, or interactions with metabolic enzymes .
Result of Action
Isoquinoline derivatives have been found to exhibit a variety of biological activities, including anticancer, analgesic, and neuroprotective effects . The bromophenyl group in this compound could potentially enhance these effects or confer additional activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the bromophenyl group could potentially enhance the compound’s stability or reactivity under certain conditions .
Properties
IUPAC Name |
1-(2-bromophenyl)isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBAPHJRDIIHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464857 | |
Record name | 1-(2-bromophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-61-2 | |
Record name | 1-(2-bromophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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